Ethyl 5-(4-bromobenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate
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Overview
Description
Ethyl 5-(4-bromobenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a phenyl group and substituted with an ethyl ester and a bromobenzoyloxy group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-bromobenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Esterification: The ethyl ester group is introduced through esterification reactions using ethanol and an acid catalyst.
Bromobenzoylation: The bromobenzoyloxy group is introduced through a nucleophilic substitution reaction using 4-bromobenzoyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-bromobenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromobenzoyloxy group to a hydroxyl group or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Hydroxylated compounds or dehalogenated products.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
Ethyl 5-(4-bromobenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-bromobenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.
Comparison with Similar Compounds
Ethyl 5-(4-bromobenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives:
Similar Compounds: Ethyl 4-bromobenzoate, 2-(4-bromobenzoyloxy)ethyl 4-bromobenzamide.
Uniqueness: The presence of both the benzofuran ring and the bromobenzoyloxy group makes it unique, providing distinct chemical and biological properties compared to other similar compounds.
Biological Activity
Ethyl 5-(4-bromobenzoyloxy)-2-phenyl-1-benzofuran-3-carboxylate is a synthetic compound that belongs to the benzofuran class of organic compounds. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C23H22BrO5
- Molecular Weight : 452.33 g/mol
- CAS Number : 84102-69-2
The structure includes a benzofuran core, which is known for its diverse biological activities, and a bromobenzoyloxy substituent that may enhance its pharmacological profile.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its inhibitory effects on various cancer cell lines, particularly breast cancer cells.
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Mechanism of Action :
- The compound appears to exert its anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival.
- It has been shown to induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle progression.
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Case Studies :
- In a study involving MCF-7 breast cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value of approximately 3.45 μM, indicating potent activity compared to standard chemotherapeutic agents .
- Another study reported that similar benzofuran derivatives exhibited dual inhibition of cyclin-dependent kinases (CDK2) and glycogen synthase kinase 3 beta (GSK-3β), leading to cell cycle arrest and apoptosis in cancer cells .
Anti-inflammatory Activity
Benzofuran derivatives have also been investigated for their anti-inflammatory properties. This compound has shown promise in inhibiting pro-inflammatory cytokines and mediators.
- Mechanism :
- Research Findings :
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for assessing its viability as a therapeutic agent.
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Absorption and Distribution :
- Preliminary data suggest that the compound has favorable absorption characteristics due to its lipophilicity.
- Its distribution in tissues may be influenced by protein binding, which warrants further investigation.
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Toxicity Profile :
- Toxicological studies are essential to evaluate the safety profile of this compound. Early findings indicate low toxicity levels at therapeutic doses; however, comprehensive toxicity assessments are necessary for clinical application.
Data Table: Summary of Biological Activities
Activity Type | Cell Line/Model | IC50 Value (μM) | Mechanism of Action |
---|---|---|---|
Anticancer | MCF-7 Breast Cancer | 3.45 | Induction of apoptosis via caspase activation |
Anti-inflammatory | Animal Model (Arthritis) | Not specified | Inhibition of leukotriene synthesis |
Properties
Molecular Formula |
C24H17BrO5 |
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Molecular Weight |
465.3 g/mol |
IUPAC Name |
ethyl 5-(4-bromobenzoyl)oxy-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H17BrO5/c1-2-28-24(27)21-19-14-18(29-23(26)16-8-10-17(25)11-9-16)12-13-20(19)30-22(21)15-6-4-3-5-7-15/h3-14H,2H2,1H3 |
InChI Key |
AYZIRKWDBLEGTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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